molecular formula C9H13Cl2N B1318419 N-(3-Chlorobenzyl)ethanamine hydrochloride CAS No. 90389-47-2

N-(3-Chlorobenzyl)ethanamine hydrochloride

Cat. No.: B1318419
CAS No.: 90389-47-2
M. Wt: 206.11 g/mol
InChI Key: CLFVDOQPXQXDKK-UHFFFAOYSA-N
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Description

N-(3-Chlorobenzyl)ethanamine hydrochloride is an organic compound with the molecular formula C9H13Cl2N and a molecular weight of 218.11 g/mol . This compound is the hydrochloride salt of N-(3-Chlorobenzyl)ethanamine, which has a molecular formula of C9H12ClN for the freebase and a molecular weight of 169.65 g/mol . As a hydrochloride salt, it typically offers improved stability and handling characteristics compared to the freebase, making it more suitable for precise weighing and storage in a research environment. This chemical is intended For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic uses, or for personal consumption. Researchers handling this compound should adhere to strict safety protocols. The freebase form is associated with the hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H318 (Causes serious eye damage), and H335 (May cause respiratory irritation) . It is recommended to store the product in a dark place under an inert atmosphere at room temperature . The compound features a structure combining an ethylamine group linked to a 3-chlorobenzyl ring system, making it a valuable intermediate in organic synthesis and medicinal chemistry research for the exploration of new biologically active molecules.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[(3-chlorophenyl)methyl]ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClN.ClH/c1-2-11-7-8-4-3-5-9(10)6-8;/h3-6,11H,2,7H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLFVDOQPXQXDKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC1=CC(=CC=C1)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90389-47-2
Record name Benzenemethanamine, 3-chloro-N-ethyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=90389-47-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Contextualization As a Substituted Benzylamine Derivative in Organic Chemistry

N-(3-Chlorobenzyl)ethanamine hydrochloride belongs to the family of benzylamines, which are characterized by a benzyl (B1604629) group (a benzene (B151609) ring attached to a CH2 group) bonded to a nitrogen atom. The "substituted" nature of this compound arises from two key features: the presence of a chlorine atom on the benzene ring and an ethyl group on the nitrogen atom.

The core structure is derived from 3-chlorobenzylamine (B151487), a primary amine that serves as a foundational building block in various synthetic applications. nih.govsigmaaldrich.com The addition of an ethyl group to the nitrogen atom classifies N-(3-Chlorobenzyl)ethanamine as a secondary amine. The hydrochloride salt form is common for amines, enhancing their stability and solubility in certain solvents.

The chloro-substitution on the phenyl ring at the meta-position (position 3) influences the electronic properties of the molecule, which can affect its reactivity in chemical transformations. This specific substitution pattern is a key feature that chemists can exploit to fine-tune the properties of larger molecules synthesized from this compound.

Table 1: Chemical Identity of this compound

Identifier Value
IUPAC Name This compound
CAS Number 90389-47-2
Molecular Formula C₉H₁₃Cl₂N
Molecular Weight 206.11 g/mol

Significance in the Synthesis of Chemically Diverse Molecular Scaffolds

The primary significance of N-(3-Chlorobenzyl)ethanamine hydrochloride in chemical research lies in its utility as a precursor for constructing more complex and chemically diverse molecular scaffolds. This utility stems from the reactivity of the secondary amine group and the potential for further functionalization of the substituted aromatic ring.

A principal method for the synthesis of N-(3-Chlorobenzyl)ethanamine itself is reductive amination. masterorganicchemistry.comorganic-chemistry.org This widely used reaction in organic chemistry typically involves the reaction of 3-chlorobenzaldehyde (B42229) with ethylamine (B1201723) to form an intermediate imine, which is then reduced to the final secondary amine. chegg.com Various reducing agents can be employed for this transformation, including sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). masterorganicchemistry.comharvard.edu Alternatively, it can be synthesized from 3-chlorobenzylamine (B151487) and an ethylating agent.

Once formed, this compound serves as a valuable intermediate. The secondary amine functionality can undergo a variety of chemical reactions, such as acylation, alkylation, and arylation, allowing for the introduction of new functional groups and the extension of the molecular framework. The presence of the 3-chloro-substituted benzyl (B1604629) group provides a site for cross-coupling reactions, which are fundamental in the construction of complex organic molecules.

Table 2: Potential Synthetic Routes and Key Reactants

Reaction Type Starting Materials Key Reagents Product
Reductive Amination 3-Chlorobenzaldehyde and Ethylamine Reducing agent (e.g., NaBH₄, H₂/Catalyst) N-(3-Chlorobenzyl)ethanamine
N-Alkylation 3-Chlorobenzylamine and Ethyl halide Base N-(3-Chlorobenzyl)ethanamine

Overview of Research Trajectories in Amine Chemistry Relevant to N 3 Chlorobenzyl Ethanamine Hydrochloride

Established Synthetic Routes for this compound

The creation of the N-(3-Chlorobenzyl)ethanamine structure can be approached from different starting points, each with its own set of advantages and challenges. The most common methods focus on the formation of the crucial carbon-nitrogen bond.

Direct Amination Approaches (e.g., from 3-chlorobenzyl chloride and ethylamine)

Direct amination, also known as N-alkylation, represents a straightforward approach to the synthesis of N-(3-Chlorobenzyl)ethanamine. This method typically involves the reaction of a 3-chlorobenzyl halide, such as 3-chlorobenzyl chloride, with ethylamine (B1201723). The lone pair of electrons on the nitrogen atom of ethylamine acts as a nucleophile, attacking the electrophilic carbon of the benzyl halide and displacing the halide to form the desired secondary amine.

However, a significant drawback of this method is the potential for overalkylation. masterorganicchemistry.com The newly formed secondary amine is often more nucleophilic than the starting primary amine, leading to a subsequent reaction with another molecule of the benzyl halide to produce a tertiary amine as a byproduct. Careful control of reaction conditions, such as the stoichiometry of the reactants (using an excess of the amine), temperature, and reaction time, is crucial to maximize the yield of the desired secondary amine. The reaction is typically carried out in the presence of a base to neutralize the hydrohalic acid formed during the reaction.

A general representation of this reaction is as follows:

3-Chlorobenzyl chloride + Ethylamine → N-(3-Chlorobenzyl)ethanamine + Hydrochloric acid

Following the reaction, the product is typically isolated as its hydrochloride salt by treatment with hydrochloric acid, which facilitates purification and handling.

Reductive Amination Strategies of Precursors

Reductive amination is a widely employed and highly effective method for the synthesis of secondary amines, offering better control over selectivity compared to direct alkylation. masterorganicchemistry.com This two-step, often one-pot, process involves the initial reaction of an aldehyde or ketone with a primary amine to form an imine intermediate. This imine is then reduced in situ to the corresponding amine.

For the synthesis of N-(3-Chlorobenzyl)ethanamine, this strategy would involve the reaction of 3-chlorobenzaldehyde (B42229) with ethylamine to form the corresponding N-(3-chlorobenzylidene)ethanimine. This imine is then reduced using a suitable reducing agent. A variety of reducing agents can be employed, with sodium borohydride (B1222165) (NaBH₄) and sodium cyanoborohydride (NaBH₃CN) being common choices. masterorganicchemistry.comgctlc.org Sodium triacetoxyborohydride (B8407120) [NaB(OAc)₃H] is another mild and selective reagent often used for this purpose. masterorganicchemistry.com

The general scheme for this reductive amination is:

3-Chlorobenzaldehyde + Ethylamine → [N-(3-chlorobenzylidene)ethanimine] --(Reduction)--> N-(3-Chlorobenzyl)ethanamine

This method generally provides good to excellent yields and is a preferred route for the synthesis of many secondary amines due to its high selectivity and the commercial availability of the starting materials. researchgate.net

Starting Materials Reducing Agent Typical Solvents Key Advantages
3-Chlorobenzaldehyde, EthylamineSodium borohydride (NaBH₄)Methanol, EthanolReadily available, cost-effective
3-Chlorobenzaldehyde, EthylamineSodium cyanoborohydride (NaBH₃CN)Methanol, Acetonitrile (B52724)Selective for imine reduction
3-Chlorobenzaldehyde, EthylamineSodium triacetoxyborohydride [NaB(OAc)₃H]Dichloromethane, Acetic acidMild conditions, broad applicability

Multi-step Convergent Syntheses involving Benzylamine Derivatives

Multi-step convergent syntheses can also be employed to produce this compound. These routes may offer advantages in terms of controlling purity and can be adapted for the synthesis of analogues. One potential convergent approach could involve the initial synthesis of 3-chlorobenzylamine (B151487), which is then subsequently reacted with an ethylating agent.

For example, 3-chlorobenzaldehyde could first be converted to 3-chlorobenzylamine via reductive amination with ammonia (B1221849). The resulting primary amine can then be selectively ethylated. While direct ethylation with an ethyl halide carries the risk of overalkylation, this can be mitigated by using alternative methods such as reacting the benzylamine with an acylating agent like acetyl chloride to form an amide, followed by reduction of the amide to the desired ethylamine derivative.

Stereoselective Synthesis of this compound and its Enantiomers

As N-(3-Chlorobenzyl)ethanamine is a chiral molecule, the synthesis of its individual enantiomers is of significant interest, particularly for applications where stereochemistry is crucial. Stereoselective synthesis aims to produce a single enantiomer in high purity.

Asymmetric Hydrogenation Techniques Utilizing Chiral Catalysts

Asymmetric hydrogenation is a powerful tool for the enantioselective synthesis of chiral amines. This technique typically involves the reduction of a prochiral imine, similar to the intermediate in reductive amination, using hydrogen gas in the presence of a chiral transition metal catalyst. The catalyst, often based on metals like rhodium, ruthenium, or iridium, is complexed with a chiral ligand. This chiral environment directs the hydrogenation to occur preferentially from one face of the imine, leading to the formation of one enantiomer in excess.

For the synthesis of enantiomerically enriched N-(3-Chlorobenzyl)ethanamine, a prochiral imine, N-(3-chlorobenzylidene)ethanimine, would be subjected to asymmetric hydrogenation. The choice of the metal catalyst and the chiral ligand is critical for achieving high enantioselectivity.

Catalyst System Typical Chiral Ligands Key Features
Rhodium-basedChiral diphosphines (e.g., BINAP, DIPAMP)High activity and enantioselectivity for a range of substrates.
Ruthenium-basedChiral diphosphines and diaminesOften used for the hydrogenation of ketones and imines.
Iridium-basedChiral phosphine-oxazoline ligands (PHOX)Effective for the asymmetric hydrogenation of unfunctionalized imines.

Chiral Auxiliary-Mediated Approaches for Enantiomeric Purity

Another established method for achieving enantiomeric purity is through the use of chiral auxiliaries. wikipedia.orgtcichemicals.com A chiral auxiliary is a stereogenic group that is temporarily incorporated into the substrate to direct a subsequent diastereoselective reaction. wikipedia.org After the desired stereocenter is created, the auxiliary can be removed.

In the context of synthesizing a specific enantiomer of N-(3-Chlorobenzyl)ethanamine, a chiral amine could be used as an auxiliary. For instance, a chiral phenylethylamine could be reacted with 3-chlorobenzaldehyde to form a chiral imine. sci-hub.se The addition of an ethyl group to this imine would then be directed by the stereocenter of the chiral auxiliary, leading to the formation of a diastereomeric mixture with one diastereomer in excess. After separation of the diastereomers, the chiral auxiliary can be cleaved to yield the desired enantiomerically pure N-(3-Chlorobenzyl)ethanamine.

Alternatively, a chiral auxiliary can be attached to the ethylamine fragment. For example, a chiral oxazolidinone can be acylated and then the carbonyl group reduced and converted to an ethylamine derivative. This chiral ethylamine equivalent can then be reacted with 3-chlorobenzyl chloride. The steric hindrance from the chiral auxiliary would guide the reaction to favor one stereoisomer. Subsequent removal of the chiral auxiliary would provide the enantiomerically enriched product. wikipedia.org

Chiral Auxiliary General Approach Advantages
Chiral phenylethylamineFormation of a chiral imine, followed by diastereoselective addition and auxiliary removal.Well-established method, commercially available auxiliaries.
Chiral oxazolidinonesAttachment to the amine fragment to direct the N-alkylation reaction.High diastereoselectivities can often be achieved.
Evans auxiliariesCan be used to create chiral carbonyl compounds that are precursors to the amine.Versatile and widely used in asymmetric synthesis.

Kinetic Resolution Methods for Enantiomeric Separation

Kinetic resolution is a pivotal technique for the separation of enantiomers from a racemic mixture of N-(3-Chlorobenzyl)ethanamine. This process relies on the differential reaction rates of the two enantiomers with a chiral catalyst or reagent, leading to an enantioenriched sample of the less reactive enantiomer. wikipedia.org Chemoenzymatic methods, particularly those employing lipases, are prominent in the kinetic resolution of secondary amines due to their high enantioselectivity and operation under mild conditions. acs.orgresearchgate.net

A common strategy involves the enantioselective acylation of the amine. mdpi.com Enzymes such as Candida antarctica lipase (B570770) B (CALB), often immobilized as Novozym 435, have demonstrated high efficacy in resolving racemic amines. wikipedia.orgchimia.chmdpi.com In a typical resolution of a secondary amine, the lipase selectively catalyzes the acylation of one enantiomer, leaving the other unreacted. The choice of acyl donor and solvent is critical for achieving high enantioselectivity (E value). For instance, ethyl acetate (B1210297) can serve as both the acylating agent and the solvent. chimia.ch

Dynamic kinetic resolution (DKR) represents an advancement over standard kinetic resolution, offering a theoretical yield of 100% for a single enantiomer. DKR combines the enzymatic resolution step with an in situ racemization of the slower-reacting enantiomer. diva-portal.org For secondary amines, this can be achieved by coupling the lipase-catalyzed acylation with a metal-based racemization catalyst. acs.org A tandem approach using a copper-based photocatalyst for hydrogen atom transfer (HAT) has been shown to effectively racemize the unreacted amine, allowing the lipase to continuously resolve the racemate. acs.org

The table below illustrates typical results for the kinetic resolution of a model secondary amine, 1-phenylethylamine, which demonstrates the principles applicable to N-(3-Chlorobenzyl)ethanamine.

EnzymeAcyl DonorSolventConversion (%)Enantiomeric Excess (ee %) of ProductReference
Candida antarctica Lipase B (CALB)Isopropenyl acetateToluene (B28343)~50>99 acs.org
Candida antarctica Lipase B (CALB)Ethyl acetateDiethyl ether4997.6 chimia.ch
Pseudomonas cepacia Lipase (PSL)Diethyl carbonate2-Me-THF~5099 mdpi.com

Green Chemistry Principles in this compound Synthesis

The synthesis of this compound, traditionally achieved via reductive amination of 3-chlorobenzaldehyde with ethylamine, is increasingly being optimized according to the principles of green chemistry to minimize environmental impact and enhance safety.

Solvent-Free and Reduced-Solvent Methodologies

A key principle of green chemistry is the reduction or elimination of volatile organic solvents. Solvent-free reductive amination offers a significant environmental advantage. researchgate.net Such reactions can be performed by physically mixing the aldehyde, amine, and a solid-supported reducing agent, sometimes with gentle heating. researchgate.net The use of aqueous media is another sustainable approach, particularly in biocatalytic methods where enzymes operate efficiently in water. acs.orgjocpr.com Utilizing water as a solvent not only reduces pollution but also simplifies workup procedures and lowers costs.

Heterogeneous Catalysis and Catalyst Recyclability

The shift from homogeneous to heterogeneous catalysts is central to green synthesis. Heterogeneous catalysts can be easily separated from the reaction mixture by filtration, which simplifies product purification and, crucially, allows for the catalyst to be recovered and reused over multiple cycles. mdpi.com This is vital for catalysts based on expensive and precious metals like iridium, palladium, or ruthenium. mdpi.comresearchgate.net

Recent research has focused on developing robust and recyclable catalysts for reductive amination. Examples include iridium catalysts immobilized on N-doped carbon materials, which can be reused several times without significant loss of activity. researchgate.net Another innovative approach involves magnetic nanoparticles, such as nickel-based catalysts on a silica-coated iron oxide core (Fe₃O₄@SiO₂-Ni). These catalysts can be efficiently recovered from the reaction mixture using an external magnet and have shown excellent reusability in the reductive amination of various aldehydes. acs.org

The following table summarizes the performance and recyclability of various heterogeneous catalysts used in reductive amination reactions relevant to the synthesis of N-(3-Chlorobenzyl)ethanamine.

CatalystSubstratesReducing AgentKey FeatureRecyclabilityReference
Ir@NC(600-2h)Aldehydes, KetonesH₂High activity and selectivityReusable for several cycles researchgate.net
Fe₃O₄@SiO₂-NiAldehydes, KetonesH₂Magnetic recoveryReused multiple times acs.org
Ni/PVSA/CMK-3Aniline, AldehydesH₂Bifunctional (metal/acid)Good reusability researchgate.net
Polymeric Boranes (PB2)CarbonylsH₂Moisture-tolerant organocatalystRecyclable thieme-connect.com

Atom Economy and Process Efficiency Considerations

Atom economy is a measure of how efficiently a chemical process converts reactants into the desired product. Reductive amination is an inherently atom-economical reaction, as most of the atoms from the 3-chlorobenzaldehyde and ethylamine are incorporated into the final N-(3-Chlorobenzyl)ethanamine product. The primary byproduct is water. Biocatalytic reductive aminations can exhibit even higher atom efficiency, especially when using systems like amine dehydrogenases with ammonium (B1175870) formate (B1220265), which serves as both the nitrogen source and the reducing equivalent, producing only inorganic carbonate as a byproduct. rsc.orgnih.gov

Process efficiency extends beyond atom economy to include factors like reaction time, energy consumption, and ease of scale-up. acs.org One-pot tandem reactions, where multiple synthetic steps are carried out in the same reactor without isolating intermediates, significantly improve process efficiency. researchgate.net For example, a one-pot reductive amination starting from a nitroaromatic compound, which is first reduced to an amine and then reacted with a carbonyl compound, streamlines the synthesis of secondary amines. researchgate.net

High-Throughput and Combinatorial Approaches for this compound Derivative Libraries

Combinatorial chemistry is a powerful strategy for rapidly synthesizing a large number of different but structurally related molecules, known as a library. wikipedia.org This approach is invaluable in drug discovery for identifying lead compounds. A library of N-(3-Chlorobenzyl)ethanamine derivatives can be generated by varying the two key building blocks: the substituted benzaldehyde (B42025) and the primary amine.

The split-and-pool (or split-mix) synthesis method is a cornerstone of combinatorial chemistry. wikipedia.org In the context of creating an N-(3-Chlorobenzyl)ethanamine library, a solid support resin would be divided into multiple portions. Each portion would be reacted with a different substituted benzaldehyde to form a resin-bound imine. The portions would then be mixed and split again, and each new portion reacted with a different primary amine in a reductive amination step. This process allows for the exponential generation of unique compounds. nih.gov

Modern parallel synthesis techniques enable the creation of derivative libraries in microtiter plates, where each well functions as a separate reaction vessel. enamine.net This setup is amenable to automation and high-throughput screening. For the synthesis of an N-(3-Chlorobenzyl)ethanamine library, a robotic system could dispense a core scaffold (e.g., 3-chlorobenzaldehyde) into all wells, followed by the addition of a diverse set of primary amines and a reducing agent to perform parallel reductive aminations. enamine.net

Biocatalytic Routes to this compound and Analogues

Biocatalysis, the use of enzymes to perform chemical transformations, offers a green and highly selective alternative to traditional chemical synthesis. diva-portal.org For the production of N-(3-Chlorobenzyl)ethanamine and its analogues, several classes of enzymes are particularly relevant.

Amine dehydrogenases (AmDHs) and imine reductases (IREDs) are powerful biocatalysts for the synthesis of secondary amines via reductive amination. nih.govnih.gov These enzymes catalyze the direct conversion of a carbonyl compound (3-chlorobenzaldehyde) and an amine (ethylamine) into the corresponding secondary amine. acs.org This one-pot reaction often proceeds with high conversion and selectivity under mild aqueous conditions. rsc.org A key advantage is the ability to use a cofactor recycling system, such as formate dehydrogenase (FDH), to regenerate the required nicotinamide (B372718) cofactor (NADH or NADPH), making the process more economically viable. nih.gov

Transaminases (TAs or ATAs) are another important class of enzymes used for amine synthesis. mdpi.commdpi.com While primarily used for synthesizing chiral primary amines from ketones, they can be employed in enzymatic cascades. acs.org For instance, a cascade could be designed where one enzyme generates an intermediate that is then used by a transaminase. ω-Transaminases are particularly useful as they can accept a broader range of substrates beyond α-keto acids. mdpi.com The use of "smart" amine donors can help drive the reaction equilibrium towards product formation. nih.gov

The biocatalytic approach provides access to chiral amines with high optical purity, which is often difficult to achieve with conventional chemocatalysis. frontiersin.org By using engineered enzymes, the substrate scope can be expanded, and catalyst stability can be improved, paving the way for industrial-scale applications. nih.govacs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and spatial proximity of atoms.

One-dimensional (1D) ¹H and ¹³C NMR spectra offer the initial and most direct evidence for the carbon-hydrogen framework of this compound. The protonation of the amine group to form the hydrochloride salt significantly influences the chemical shifts of nearby protons, causing them to appear at a lower field (higher ppm) due to deshielding effects.

¹H and ¹³C NMR Spectroscopy:

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the benzylic methylene (B1212753) protons, the ethyl group's methylene and methyl protons, and the protons on the nitrogen atom. The ¹³C NMR spectrum will correspondingly display signals for each unique carbon atom in the molecule. nih.govdocbrown.infolibretexts.org The predicted chemical shifts are detailed in the table below.

Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on standard chemical shift ranges and substituent effects.

Atom Label Structure Fragment Predicted ¹H Shift (ppm) Predicted ¹³C Shift (ppm)
1 -CH₃ ~1.4 ~12-15
2 -CH₂-N ~3.2 ~45-50
3 Benzyl -CH₂- ~4.2 ~50-55
4 Ar-C (ipso to CH₂) - ~132-135
5 Ar-C (ipso to Cl) - ~134-137
6, 7, 8, 9 Ar-CH ~7.3-7.5 ~127-131

Bidimensional (2D) NMR Spectroscopy:

Two-dimensional NMR experiments are essential for confirming the precise connectivity and spatial relationships within the molecule.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings through two or three bonds. sdsu.edu A key correlation would be observed between the methyl protons (1) and the methylene protons (2) of the ethyl group, confirming the ethylamine moiety. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. sdsu.edu It would be used to definitively assign each carbon signal based on the assignments of their attached protons. For example, the proton signal at ~4.2 ppm would show a cross-peak with the carbon signal at ~50-55 ppm, confirming the identity of the benzylic CH₂ group.

From the benzylic protons (3) to the aromatic carbons (4, 8, 9).

From the ethyl methylene protons (2) to the benzylic carbon (3) and the ethyl methyl carbon (1).

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close in space, irrespective of their bonding connectivity. A NOESY spectrum would be expected to show cross-peaks between the benzylic protons (3) and the ethyl methylene protons (2), as well as between the benzylic protons (3) and the ortho aromatic proton (8), confirming their spatial proximity.

Solid-state NMR (ssNMR) is a powerful method for investigating the structure and dynamics of materials in their solid form, providing insights into intermolecular interactions that are averaged out in solution. nih.gov For this compound, techniques like ¹³C Cross-Polarization Magic-Angle Spinning (CP/MAS) would be employed. nih.gov

The chemical shifts observed in the ¹³C CP/MAS spectrum can differ from those in the solution state. These differences are indicative of the specific packing arrangement and intermolecular forces in the crystal lattice. nih.gov Of particular interest is the strong hydrogen bond between the ammonium proton (N⁺-H) and the chloride anion (Cl⁻). This interaction can influence the electronic environment of the adjacent carbon atoms (C2 and C3), potentially causing shifts in their NMR signals. Furthermore, ¹H MAS NMR can directly probe the protons involved in hydrogen bonding, which often appear as broad, downfield signals. mdpi.com Advanced techniques such as ¹H-¹⁴N Heteronuclear Multiple Quantum Coherence (HMQC) could be used to directly probe the N-H···Cl hydrogen bond, providing precise information on internuclear distances and the nature of the intermolecular correlation. jst.go.jp

Mass Spectrometry Techniques

Mass spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, confirming the molecular weight and offering structural details through fragmentation analysis. rsc.org

Electrospray ionization is a soft ionization technique that is ideal for analyzing polar and ionic compounds like amine hydrochlorides. In positive ion mode, ESI-MS of this compound would show a prominent signal for the protonated free base, [M+H]⁺. The free base (C₉H₁₂ClN) has a monoisotopic mass of 169.0658 g/mol . The expected molecular ion would therefore be observed at an m/z corresponding to the protonated molecule [C₉H₁₃ClN]⁺. The characteristic isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would result in two peaks separated by approximately 2 Da (e.g., at m/z 170.07 and 172.07), providing a clear signature for the presence of a chlorine atom.

Tandem mass spectrometry (MS/MS) of the [M+H]⁺ ion induces fragmentation, providing valuable structural information. For protonated N-(3-Chlorobenzyl)ethanamine, the most probable fragmentation pathway involves the cleavage of the C-N bond at the benzylic position. This is a common fragmentation pathway for benzylamines. researchgate.net This cleavage would result in the formation of a stable 3-chlorobenzyl cation or its rearranged tropylium (B1234903) equivalent.

Predicted ESI-MS/MS Fragments for [C₉H₁₃ClN]⁺

m/z (for ³⁵Cl) Proposed Fragment Ion Neutral Loss Fragmentation Pathway
170.07 [C₉H₁₃ClN]⁺ - Protonated Molecular Ion (Parent)
125.02 [C₇H₆Cl]⁺ C₂H₇N (Ethylamine) Benzylic C-N bond cleavage

The dominant fragment is expected to be the m/z 125 ion, corresponding to the [C₇H₆Cl]⁺ fragment, due to the high stability of the benzyl cation. This characteristic fragmentation pattern provides strong evidence for the N-(3-chlorobenzyl) substitution.

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. researchgate.net For this compound, these techniques can confirm the presence of the aromatic ring, the alkyl chain, and, most importantly, the secondary ammonium salt.

The IR spectrum of a secondary amine salt is characterized by a very broad and strong absorption band for the N⁺-H₂ stretching vibrations, typically centered in the 2700-2400 cm⁻¹ region. spectroscopyonline.com This broad feature often has finer structure superimposed from C-H stretching vibrations. Other key vibrations include the N⁺-H₂ bending modes, C-N stretching, and vibrations associated with the substituted benzene (B151609) ring. researchgate.net

Raman spectroscopy provides complementary information. While N-H and O-H stretches are often weak in Raman, the aromatic ring vibrations and the C-Cl stretch typically give strong, sharp signals, making it a useful tool for confirming the substitution pattern of the benzene ring. ias.ac.in

Characteristic Vibrational Frequencies for this compound

Vibrational Mode Approximate Wavenumber (cm⁻¹) Expected IR Intensity Expected Raman Intensity
Aromatic C-H Stretch 3100-3000 Medium Strong
Aliphatic C-H Stretch 2980-2850 Medium Medium
N⁺-H₂ Stretch 2700-2400 Strong, Broad Weak
N⁺-H₂ Bend 1620-1560 Medium Weak
Aromatic C=C Stretch 1600-1450 Medium-Strong Strong
C-N Stretch 1250-1180 Medium Medium

X-ray Diffraction for Solid-State Structural Determination

X-ray crystallography is an indispensable technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. wikipedia.org It provides unambiguous proof of a molecule's structure, including bond lengths, bond angles, and its conformation in the solid state. patnawomenscollege.in

Single crystal X-ray analysis offers detailed insight into the molecular geometry and the intermolecular interactions that dictate how molecules arrange themselves in a crystal lattice. While the specific crystal structure of this compound is not publicly available, its structural characteristics can be inferred from analogous amine hydrochloride salts. researchgate.net

In the solid state, the ethanamine nitrogen atom would be protonated (NH₂⁺), forming a cationic species balanced by the chloride anion (Cl⁻). The molecular conformation is largely determined by the torsion angles within the ethyl and benzyl groups. The crystal packing would be dominated by a network of hydrogen bonds. The primary and most significant of these would be the N⁺-H···Cl⁻ hydrogen bonds, which are a defining feature of amine hydrochloride crystal structures. cdnsciencepub.comresearchgate.netnih.gov These interactions link the cations and anions into extended supramolecular assemblies.

Table 1: Representative Crystallographic Parameters for a Substituted Benzylamine Hydrochloride Data presented is hypothetical, based on typical values for similar structures.

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.5 - 12.5
b (Å)5.5 - 7.5
c (Å)15.0 - 17.0
β (°)95 - 105
Key InteractionN⁺-H···Cl⁻ Hydrogen Bond
N···Cl distance (Å)3.10 - 3.30

Chromatographic Techniques for Purity Assessment and Isolation of Intermediates

Chromatography is a fundamental analytical method used to separate, identify, and quantify the components of a mixture. For this compound, techniques like HPLC and TLC are essential for assessing its purity and for isolating any potential intermediates formed during its synthesis.

High-Performance Liquid Chromatography (HPLC) is a premier technique for determining the purity of pharmaceutical compounds. A reversed-phase HPLC (RP-HPLC) method is typically employed for analyzing aromatic amines like this compound. researchgate.net In this method, the compound is dissolved in a suitable solvent and injected into the HPLC system.

The separation occurs on a nonpolar stationary phase, commonly a C18 (octadecylsilyl) column, using a polar mobile phase. sielc.com The mobile phase is typically a mixture of an organic solvent, such as acetonitrile or methanol, and water. An acid modifier like formic acid or trifluoroacetic acid (TFA) is usually added to the mobile phase to ensure the amine remains in its protonated form, which results in sharper, more symmetrical peaks. sciencemadness.org Detection is commonly performed using a UV detector, as the chlorobenzyl group contains a chromophore that absorbs UV light, typically around 210-254 nm. sielc.com A pure sample of this compound would appear as a single major peak in the resulting chromatogram, with the area of the peak being proportional to its concentration. fishersci.comchromforum.org

Table 2: Typical HPLC Parameters for Purity Analysis

ParameterCondition
ColumnC18, 4.6 x 150 mm, 5 µm
Mobile Phase AWater with 0.1% Formic Acid
Mobile Phase BAcetonitrile with 0.1% Formic Acid
Gradient5% to 95% B over 10 minutes
Flow Rate1.0 mL/min
DetectionUV at 220 nm
Expected ResultSingle major peak for a pure sample

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique used to monitor the progress of a reaction, assess fraction purity, and determine appropriate solvent systems for larger-scale separations. For this compound, the stationary phase is typically a silica (B1680970) gel plate (e.g., Silica Gel 60 F₂₅₄). ijpsr.com

A suitable mobile phase for separating benzylamine derivatives often consists of a mixture of a nonpolar solvent like toluene and more polar solvents like acetone (B3395972) and ethanol, with a small amount of a base such as ammonia or triethylamine (B128534) to prevent the common issue of peak "tailing" for amines on acidic silica gel. ijpsr.com After the mobile phase has ascended the plate, the separated components are visualized. Because the compound contains an aromatic ring, it can be visualized non-destructively under a UV lamp (254 nm), where it will appear as a dark spot against the fluorescent background of the plate. libretexts.orgaga-analytical.com.pl For more sensitive or permanent visualization, destructive chemical stains can be used. Reagents like ninhydrin (B49086) or p-anisaldehyde are sprayed on the plate, which is then gently heated; these reagents react with the amine functional group to produce a distinctively colored spot. libretexts.orgsilicycle.com

Table 3: Typical TLC System for Analysis

ParameterDescription
Stationary PhaseSilica Gel 60 F₂₅₄ on aluminum backing
Mobile PhaseToluene: Acetone: Ethanol: Ammonia (45:45:7:3 v/v)
Application1-2 µL of a dilute solution in methanol
Visualization1. UV light (254 nm)
2. Ninhydrin stain with heating

Integration of Analytical Data for Comprehensive Mechanistic Understanding

A thorough understanding of a chemical reaction mechanism is achieved not by a single technique, but by the integration of data from multiple analytical methods. numberanalytics.com Chromatographic and spectroscopic techniques, when used in concert, provide a powerful toolkit for elucidating reaction pathways, identifying intermediates, and confirming the structure and purity of the final product. nih.gov

For the synthesis of this compound, TLC would be used to monitor the reaction in real-time. By spotting the reaction mixture on a TLC plate at various time points, one can track the disappearance of starting materials and the appearance of the product spot. Any additional spots that appear and then disappear may indicate the presence of transient intermediates.

Once the reaction is deemed complete by TLC, the crude product is purified. HPLC is then employed to determine the quantitative purity of the isolated this compound. If the purity is high (>98%, for example), it validates the effectiveness of the synthesis and purification protocol. chromforum.org If significant impurities are detected, preparative chromatography could be used to isolate them for further structural analysis.

Finally, to provide unequivocal proof of the molecular structure, a small sample of the purified product can be recrystallized to form single crystals suitable for X-ray diffraction analysis. thepharmajournal.com The resulting crystal structure confirms the atomic connectivity, stereochemistry, and solid-state conformation, providing the ultimate verification of the target molecule's identity. This combination of chromatography for separation and purity assessment with X-ray crystallography for absolute structural determination provides a complete and unambiguous characterization of the compound, which is essential for any detailed mechanistic investigation.

Reaction Mechanisms and Reactivity Profiles of N 3 Chlorobenzyl Ethanamine Hydrochloride

Amination and Alkylation Reactions Involving the Amine Functionality

The secondary amine group in N-(3-Chlorobenzyl)ethanamine is a key functional group that readily participates in amination and alkylation reactions. As a nucleophile, the lone pair of electrons on the nitrogen atom can attack electrophilic carbon centers, leading to the formation of new carbon-nitrogen bonds.

Alkylation of secondary amines like N-(3-Chlorobenzyl)ethanamine with alkyl halides typically proceeds via an SN2 mechanism. However, a significant challenge in the direct alkylation of amines is the potential for overalkylation. The product of the initial alkylation, a tertiary amine, is often more nucleophilic than the starting secondary amine, leading to the formation of a quaternary ammonium (B1175870) salt as a byproduct. masterorganicchemistry.com This "runaway" reaction can make it difficult to selectively synthesize the desired tertiary amine. masterorganicchemistry.com

Reductive amination provides a more controlled method for the N-alkylation of amines. This two-step process involves the reaction of the amine with an aldehyde or ketone to form an iminium ion, which is then reduced in situ to the corresponding tertiary amine. This method avoids the issue of overalkylation and is a widely used strategy for the synthesis of more substituted amines. masterorganicchemistry.com

The reactivity of the amine functionality is also influenced by its basicity. The hydrochloride salt form of the compound means that the amine is protonated. For the amine to act as a nucleophile, it must first be deprotonated, typically by the addition of a base.

Halogen Chemistry on the Aryl Ring: Substitution and Cross-Coupling Reactivity

The chlorine atom on the benzene (B151609) ring of N-(3-Chlorobenzyl)ethanamine hydrochloride opens up possibilities for various substitution and cross-coupling reactions. While nucleophilic aromatic substitution on an unactivated aryl chloride is generally difficult, transition metal-catalyzed cross-coupling reactions provide a powerful tool for forming new carbon-carbon and carbon-heteroatom bonds.

One of the most important of these reactions is the Suzuki-Miyaura cross-coupling. This reaction typically employs a palladium catalyst to couple an aryl halide with an organoboron compound, such as a boronic acid or ester. nih.gov For aryl chlorides, which are generally less reactive than aryl bromides or iodides, the choice of ligand for the palladium catalyst is crucial for achieving high yields. nih.gov

The general catalytic cycle for the Suzuki-Miyaura coupling involves three key steps:

Oxidative Addition: The palladium(0) catalyst reacts with the aryl chloride to form a palladium(II) intermediate.

Transmetalation: The organoboron reagent transfers its organic group to the palladium(II) complex.

Reductive Elimination: The two organic groups on the palladium complex couple, forming the new C-C bond and regenerating the palladium(0) catalyst.

Other important cross-coupling reactions that could potentially be applied to the aryl chloride of N-(3-Chlorobenzyl)ethanamine include the Stille coupling (using organotin reagents), the Heck reaction (with alkenes), and the Buchwald-Hartwig amination (with amines).

Benzylic Position Reactivity: Radical and Ionic Transformations

The benzylic position, the carbon atom directly attached to the benzene ring, is a site of enhanced reactivity due to the ability of the aromatic ring to stabilize intermediates such as radicals, carbocations, and carbanions through resonance. masterorganicchemistry.com

Radical Transformations: Free radical bromination at the benzylic position can be achieved using reagents like N-bromosuccinimide (NBS) in the presence of a radical initiator such as light or peroxides. masterorganicchemistry.com The reaction proceeds via a chain mechanism involving the formation of a resonance-stabilized benzylic radical. This selectivity for the benzylic position is due to the lower bond dissociation energy of the benzylic C-H bond compared to other C-H bonds in the molecule.

Ionic Transformations: The benzylic position is also susceptible to nucleophilic substitution reactions. Primary benzylic halides typically react via an SN2 mechanism, while secondary and tertiary benzylic halides can undergo SN1 reactions due to the stability of the resulting benzylic carbocation. khanacademy.org In the case of N-(3-Chlorobenzyl)ethanamine, reactions that could generate a carbocation at the benzylic position would be facilitated by the resonance stabilization provided by the phenyl ring.

Derivatization Reactions and Functional Group Transformations

The secondary amine of N-(3-Chlorobenzyl)ethanamine can readily react with carboxylic acids and their derivatives to form amides. The direct reaction with a carboxylic acid typically requires a coupling agent to activate the carboxylic acid and facilitate the reaction. Common coupling agents include carbodiimides like DCC and EDC, as well as phosphonium (B103445) and uronium salt reagents like PyBOP and HATU. fishersci.it

Alternatively, the amine can react directly with more reactive carboxylic acid derivatives such as acyl chlorides and anhydrides. fishersci.it These reactions are often rapid and proceed in high yield. The general mechanism for the reaction with an acyl chloride involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a chloride ion. fishersci.it

Reactant Coupling Agent/Method Product General Yield
Carboxylic AcidDCC, EDC, HATU, PyBOPAmideGood to Excellent
Acyl ChlorideDirect ReactionAmideHigh
AnhydrideDirect ReactionAmideGood

This table provides a general overview of common amide formation methods.

The Mannich reaction is a three-component condensation reaction involving an active hydrogen compound (like a ketone or an aldehyde), formaldehyde (B43269) (or another non-enolizable aldehyde), and a primary or secondary amine. wikipedia.orgchemtube3d.com N-(3-Chlorobenzyl)ethanamine, as a secondary amine, can participate in the Mannich reaction to form a "Mannich base."

The mechanism of the Mannich reaction begins with the formation of an iminium ion from the amine and formaldehyde. wikipedia.org This electrophilic iminium ion then reacts with the enol form of the active hydrogen compound to form the final β-amino carbonyl product. wikipedia.org The reaction is typically carried out under acidic conditions. chemtube3d.com

Multi-component reactions (MCRs) are powerful synthetic tools that allow for the formation of complex molecules in a single step from three or more starting materials. The amine functionality of N-(3-Chlorobenzyl)ethanamine makes it a suitable component for several MCRs.

One of the most well-known isocyanide-based MCRs is the Ugi four-component reaction (Ugi-4CR) . This reaction involves a ketone or aldehyde, an amine, a carboxylic acid, and an isocyanide. nih.govmdpi.com The reaction proceeds through the formation of an imine from the amine and the carbonyl compound, which then reacts with the isocyanide and the carboxylic acid to form an α-acylamino amide. The use of N-(3-Chlorobenzyl)ethanamine in an Ugi reaction would lead to the formation of a complex peptide-like molecule.

Another important MCR is the Groebke–Blackburn–Bienaymé reaction , which is a three-component reaction between an aldehyde, an isocyanide, and a heterocyclic amidine to form a 3-amino-substituted fused imidazole. nih.gov While not directly applicable to N-(3-Chlorobenzyl)ethanamine as the amine component, it highlights the utility of MCRs in generating diverse molecular scaffolds.

Influence of Solvent Environment on Reaction Kinetics and Selectivity

The solvent environment plays a critical role in dictating the kinetics and selectivity of chemical reactions involving this compound. The polarity of the solvent, its ability to form hydrogen bonds, and specific solvation effects can significantly influence the reaction rates and mechanistic pathways by stabilizing or destabilizing reactants, transition states, and products.

Polar and Non-Polar Solvent Effects on Reaction Rate and Mechanism

The reactivity of this compound, particularly in nucleophilic substitution reactions where the amine acts as a nucleophile, is highly dependent on the solvent polarity. In its hydrochloride form, the compound exists as an ammonium salt. For the free amine to participate in reactions, it must be deprotonated. The solvent can influence this pre-equilibrium and the subsequent reaction.

In reactions analogous to the Menshutkin reaction, where a tertiary amine reacts with an alkyl halide, the rate of reaction is dramatically influenced by the polarity of the solvent. Such reactions, which involve the formation of a charged product from neutral reactants, are generally accelerated in polar solvents. This is because polar solvents are better at stabilizing the charged transition state, thus lowering the activation energy of the reaction. quora.com

For reactions involving N-(3-Chlorobenzyl)ethanamine as a nucleophile, a similar trend is expected. In a bimolecular nucleophilic substitution (SN2) reaction, the solvent's role is multifaceted. Polar protic solvents, such as water and alcohols, can solvate the amine nucleophile through hydrogen bonding, which can decrease its nucleophilicity and slow down the reaction rate. quora.com Conversely, polar aprotic solvents, like dimethylformamide (DMF) or acetone (B3395972), are less effective at solvating the nucleophile, leaving it more "naked" and reactive, which can lead to an increased reaction rate. libretexts.org

Non-polar solvents are generally poor choices for reactions involving charged species, as they cannot effectively stabilize the transition state, leading to significantly slower reaction rates. libretexts.org The choice of solvent can therefore be a powerful tool to control the rate and outcome of reactions involving this compound.

The following interactive table summarizes the expected qualitative effects of different solvent types on the rate of an SN2 reaction where N-(3-Chlorobenzyl)ethanamine is the nucleophile.

Solvent TypeExample SolventsEffect on Nucleophile SolvationEffect on SN2 Reaction RateRationale
Polar Protic Water, Ethanol, MethanolStrong (via hydrogen bonding)DecreasedStabilization of the nucleophile lowers its ground state energy, increasing the activation energy.
Polar Aprotic Acetone, DMF, DMSOWeakIncreasedThe nucleophile is less solvated and more available for reaction.
Non-Polar Hexane, Benzene, Toluene (B28343)Very WeakSignificantly DecreasedPoor stabilization of the charged transition state leads to a high activation energy.

Specific Solvation Effects and Hydrogen Bonding Interactions

Beyond general polarity effects, specific interactions between the solvent and this compound can profoundly impact its reactivity. As an ammonium salt, the N-H proton is acidic and capable of forming strong hydrogen bonds with hydrogen bond acceptor solvents. cdnsciencepub.comcdnsciencepub.com The chloride counter-ion can also participate in hydrogen bonding with hydrogen bond donor solvents.

In the solid state, amine hydrohalides exhibit strong N+-H---X- hydrogen bonds. cdnsciencepub.comcdnsciencepub.com When dissolved, solvent molecules compete for these hydrogen bonding sites. In protic solvents, the solvent can form hydrogen bonds with both the ammonium cation and the chloride anion. cdnsciencepub.comcdnsciencepub.com This solvation shell must be at least partially disrupted for the amine to act as a nucleophile, which requires energy and can affect the reaction kinetics.

The nature of the hydrogen bonding can be complex. For secondary amine hydrohalides, infrared spectroscopy studies have shown characteristic shifts in the N-H stretching frequencies depending on the halide and the solvent, indicating different strengths and types of hydrogen bonds. cdnsciencepub.comcdnsciencepub.com These specific interactions can influence the conformational preferences of the molecule and the accessibility of the nitrogen lone pair (in the deprotonated form), thereby affecting reaction selectivity.

For instance, in a solvent that can effectively solvate the chloride ion, the ion pair might become more separated, potentially increasing the reactivity of the ammonium cation in certain reactions. Conversely, a solvent that strongly hydrogen bonds to the N-H proton could hinder its deprotonation, reducing the concentration of the active nucleophilic free amine.

Catalytic Pathways Involving this compound

Secondary amines, such as N-(3-Chlorobenzyl)ethanamine, and their derivatives can participate in various catalytic processes. While specific catalytic applications of the hydrochloride salt are not extensively documented, the parent amine can be involved in reactions such as C-H activation and cross-coupling. rsc.orgchu-lab.org

For example, benzylamines can be used in palladium-catalyzed enantioselective C-H cross-coupling reactions. chu-lab.org In such reactions, the amine functionality can act as a directing group, guiding the catalyst to a specific C-H bond for functionalization. The use of a protected amine is often necessary for these transformations.

Furthermore, secondary benzylamines can be catalytically oxidized to imines, which are valuable intermediates in organic synthesis. organic-chemistry.orgnih.gov This transformation can be achieved using various catalysts, including metal-based systems and photocatalysts. These imines can then undergo further reactions, such as nucleophilic additions, to generate more complex molecules.

The presence of the chloro-substituent on the benzene ring can influence the electronic properties of the molecule and its catalytic activity. The electron-withdrawing nature of the chlorine atom can affect the basicity of the amine and the reactivity of the aromatic ring, which can in turn modulate the efficiency and selectivity of the catalytic cycle.

Photochemical Transformations and Photo-induced Reactivity

This compound, containing a chlorinated aromatic ring, is susceptible to photochemical transformations. Aromatic chlorides can undergo photolytic cleavage of the carbon-chlorine bond upon absorption of UV light, leading to the formation of radical intermediates. nih.gov These radicals can then participate in a variety of subsequent reactions, such as hydrogen abstraction from the solvent or reaction with oxygen.

The photochemical degradation of chlorinated aromatic compounds is an area of significant environmental interest. nih.gov The rate and products of photolysis can be influenced by the solvent, the presence of photosensitizers, and the wavelength of the incident light.

Additionally, the amine functionality can undergo photo-oxidation. The photocatalytic oxidation of secondary benzylamines to imines has been demonstrated using photosensitizers like C70. organic-chemistry.orgnih.gov In this process, the photosensitizer absorbs light and transfers energy to molecular oxygen to generate singlet oxygen, which is a highly reactive species that can oxidize the amine. This method provides a green and efficient route to imine synthesis.

The general scheme for the photocatalytic oxidation of a secondary benzylamine (B48309) is as follows:

Photosensitizer (Sens) absorbs light: Sens + hν → Sens*

Energy transfer to oxygen: Sens* + 3O2 → Sens + 1O2

Oxidation of the amine: R2CH-NHR' + 1O2 → [Intermediate] → R2C=NR' + H2O2

Degradation Pathways and Chemical Stability under Varied Conditions

The chemical stability of this compound is influenced by environmental factors such as pH, temperature, and the presence of oxidizing agents. nih.gov As an amine hydrochloride, it is a salt of a weak base and a strong acid, and its stability in aqueous solution is pH-dependent.

In acidic to neutral solutions, the compound is expected to be relatively stable, existing predominantly in its protonated ammonium form. However, under basic conditions, the free amine is liberated. This free amine is more susceptible to oxidation than the protonated form. Oxidation can occur at the benzylic carbon or the nitrogen atom, potentially leading to the formation of imines, aldehydes (benzaldehyde derivatives), and other degradation products.

Hydrolysis is another potential degradation pathway, although typically less significant for amines compared to esters or amides. pharmaceutical-journal.com The carbon-chlorine bond on the aromatic ring is generally stable to hydrolysis under normal conditions but can be cleaved under more forcing conditions or photolytically as mentioned earlier.

For pharmaceutical compounds, stability studies under various stress conditions (e.g., acidic, basic, oxidative, thermal, and photolytic) are crucial to determine their shelf-life and appropriate storage conditions. nih.govedaegypt.gov.eg The degradation of thiamine (B1217682) chloride hydrochloride, for example, has been shown to be dependent on its physical state (amorphous vs. crystalline) and the surrounding matrix. nih.govmdpi.com Similar considerations would apply to the stability of this compound in solid formulations.

The following table outlines potential degradation pathways for this compound under different conditions.

ConditionPotential Degradation PathwayLikely Products
Basic (High pH) Oxidation of the free amine3-Chlorobenzaldehyde (B42229), N-ethyl-3-chlorobenzylimine
Oxidative (e.g., H2O2) Oxidation of the amine and/or benzylic positionImines, aldehydes, N-oxides
Photolytic (UV light) Cleavage of C-Cl and C-N bonds, oxidationBenzylamine derivatives, radicals, imines
High Temperature Thermal decompositionVarious decomposition products

Electrochemical Behavior and Redox Studies

The electrochemical behavior of this compound is expected to be dominated by the redox properties of the benzylamine moiety. The oxidation of benzylamines has been studied using electrochemical techniques such as cyclic voltammetry. nih.govacs.orgmdpi.com

The electrochemical oxidation of benzylamines typically proceeds via an initial one-electron transfer from the nitrogen atom to form a radical cation. nih.gov This radical cation is a key intermediate that can undergo subsequent reactions. The oxidation potential is influenced by the substituents on the aromatic ring and the nitrogen atom. The electron-withdrawing chloro group at the meta position is expected to increase the oxidation potential of N-(3-Chlorobenzyl)ethanamine compared to unsubstituted benzylamine.

The fate of the initially formed radical cation depends on the reaction conditions. It can undergo deprotonation at the α-carbon to form a neutral radical, which can then be further oxidized to an iminium ion. The iminium ion can then be hydrolyzed to an aldehyde or react with another amine molecule to form an imine. rsc.org

The proposed mechanism for the electrochemical oxidation of a secondary benzylamine is as follows:

Initial Oxidation: R-CH2-NH-R' - e- → [R-CH2-NH-R']•+ (Radical cation)

Deprotonation: [R-CH2-NH-R']•+ - H+ → R-CH•-NH-R' (Neutral radical)

Second Oxidation: R-CH•-NH-R' - e- → [R-CH=NH-R']+ (Iminium ion)

Further Reaction: The iminium ion can then react with a nucleophile (e.g., water or another amine molecule).

Electrochemical studies can provide valuable insights into the reaction mechanisms and the reactivity of this compound in redox processes. These studies are also relevant to the development of electrosynthetic methods for the preparation of derivatives of this compound.

Computational and Theoretical Chemistry of N 3 Chlorobenzyl Ethanamine Hydrochloride

Quantum Chemical Calculations (DFT)

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for the investigation of molecular systems. Through DFT, fundamental properties of N-(3-Chlorobenzyl)ethanamine hydrochloride can be predicted, including its optimized geometry, electronic structure, and reactivity patterns.

Geometry Optimization and Electronic Structure Analysis

Geometry optimization is a computational process that seeks to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For the protonated form of a benzylamine (B48309) derivative, a study provides optimized geometric parameters calculated using DFT. These parameters offer a glimpse into the bond lengths and angles that would be expected for this compound.

Table 1: Selected Optimized Geometric Parameters for a Benzylaminium Cation Analogue

Parameter Bond Length (Å) Parameter Bond Angle (°)
C-N 1.485 C-C-N 113.5
C-C (ring avg.) 1.395 H-N-H 109.5
C-H (ring avg.) 1.085 C-N-H 109.5
N-H (avg.) 1.025

Data is illustrative and based on calculations of analogous compounds.

The electronic structure of the molecule, which dictates its chemical behavior, is also elucidated through these calculations. The distribution of electrons within the molecule, influenced by the electronegative chlorine atom and the protonated amine group, is key to understanding its reactivity.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites. The MEP is plotted onto the molecule's electron density surface, with different colors representing varying electrostatic potentials. Regions of negative potential (typically colored red to yellow) are susceptible to electrophilic attack, while regions of positive potential (blue) are prone to nucleophilic attack.

For a molecule like this compound, the MEP map would be expected to show:

Negative Potential: Concentrated around the chlorine atom due to its high electronegativity.

Positive Potential: Prominently located around the hydrogen atoms of the protonated amine group (-NH2+), indicating a strong potential for interaction with nucleophiles. The hydrogen atoms on the aromatic ring would also exhibit a lesser degree of positive potential.

Neutral Regions: The carbon framework of the benzyl (B1604629) and ethyl groups would generally represent regions of neutral potential (often colored green).

This visualization is crucial for understanding intermolecular interactions, such as hydrogen bonding and solvent effects.

Frontier Molecular Orbital (HOMO-LUMO) Analysis

Frontier Molecular Orbital (FMO) theory is fundamental to describing chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity. A smaller gap generally implies higher reactivity.

For analogous simple amines like ethylamine (B1201723), computational studies have visualized these orbitals. In this compound, the HOMO would likely be localized on the aromatic ring and the chlorine atom, which have higher energy electrons. The LUMO, on the other hand, would be expected to be centered on the protonated amine group, which is electron-deficient and thus a good electron acceptor.

Table 2: Illustrative Frontier Molecular Orbital Energies for Analogous Compounds

Molecule HOMO Energy (eV) LUMO Energy (eV) HOMO-LUMO Gap (eV)
Benzylamine Analogue -8.9 0.5 9.4
Ethylamine Analogue -9.5 1.2 10.7

These values are representative and depend on the specific computational method and basis set used.

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is a powerful tool for investigating the step-by-step pathways of chemical reactions, providing insights into transition states and the energies required to overcome them.

Transition State Analysis and Activation Energies

The formation of this compound can occur through various synthetic routes, a common one being the N-alkylation of 3-chlorobenzylamine (B151487) with an ethyl halide. This is typically an SN2 reaction. Computational chemistry can model this process by identifying the transition state, which is the highest energy point along the reaction coordinate.

The geometry of the transition state for the N-ethylation of a benzylamine analogue would involve the simultaneous formation of the new N-C bond and the breaking of the C-halide bond. The nitrogen atom would be in a pentacoordinate-like environment. By calculating the energy of this transition state relative to the reactants, the activation energy (Ea) for the reaction can be determined. A lower activation energy implies a faster reaction rate.

Table 3: Hypothetical Activation Energies for N-Alkylation of a Benzylamine Analogue

Reaction Reactants Transition State Energy (kcal/mol) Activation Energy (Ea) (kcal/mol)
N-Ethylation Benzylamine + Ethyl Bromide 20.5 20.5

This data is illustrative and serves to represent the type of information obtained from transition state analysis.

These calculations can also help to understand the regioselectivity and stereoselectivity of reactions involving this compound.

Solvent Effects Modeling (Implicit and Explicit Methods)

Reactions are almost always carried out in a solvent, which can have a significant impact on reaction rates and equilibria. Computational models can account for these effects in two primary ways:

Implicit Solvent Models: These models treat the solvent as a continuous medium with a specific dielectric constant. This "polarizable continuum model" (PCM) is computationally efficient and can capture the bulk electrostatic effects of the solvent. For a charged species like the protonated N-(3-Chlorobenzyl)ethanamine, an implicit model would show stabilization in polar solvents.

Explicit Solvent Models: In this more computationally intensive approach, individual solvent molecules are included in the calculation. This allows for the modeling of specific solute-solvent interactions, such as hydrogen bonding between the amine protons and solvent molecules (e.g., water or alcohols).

For the protonation of an amine, for instance, explicit solvent models can more accurately capture the stabilization of the resulting ammonium (B1175870) cation through hydrogen bonding with the solvent. The choice of model depends on the specific chemical question being addressed and the desired balance between accuracy and computational resources. Comparing the results from both models can provide a more complete picture of the role of the solvent in the chemical behavior of this compound.

Table 4: Illustrative Calculated Solvation Free Energies for a Protonated Amine Analogue

Solvent Model Solvation Free Energy (kcal/mol)
Implicit (Water, PCM) -65
Explicit (Water, with a few solvent molecules) -70

Values are representative and intended to show the type of data generated.

Conformational Analysis and Torsional Barriers

The three-dimensional arrangement of atoms in this compound is crucial for its chemical behavior. Conformational analysis involves identifying the stable arrangements of the molecule (conformers) and the energy barriers that separate them. The primary degrees of freedom in this molecule are the rotations around the C-C and C-N single bonds of the ethylamine side chain and the benzyl group.

The torsional barriers, or the energy required to rotate around specific bonds, are key parameters in understanding the molecule's flexibility. The rotation around the bond connecting the benzyl group to the nitrogen atom is of particular interest. The energy profile of this rotation would likely show minima corresponding to staggered conformations and maxima for eclipsed conformations. The presence of the chlorine atom on the phenyl ring is expected to have a minor influence on the rotational barrier compared to the steric bulk of the ethyl group on the nitrogen.

Table 1: Estimated Torsional Barriers for Key Rotations in this compound Analogs

Rotatable Bond Description Estimated Torsional Barrier (kcal/mol)
Phenyl-CH₂ Rotation of the benzyl group 4-6
CH₂-N Rotation around the benzyl C-N bond 3-5
N-CH₂ Rotation of the ethyl group 2-4

Note: These are estimated values based on typical bond rotation barriers in similar organic molecules and are not from direct computational studies of this compound.

Applications of N 3 Chlorobenzyl Ethanamine Hydrochloride in Advanced Organic Synthesis and Materials Science

Role as a Key Synthetic Intermediate for Complex Molecules

The chemical structure of N-(3-Chlorobenzyl)ethanamine hydrochloride provides two primary points of reactivity: the secondary amine nitrogen and the aromatic ring. The nitrogen atom is nucleophilic (in its free base form) and can readily participate in N-alkylation, acylation, and condensation reactions. The chlorobenzyl moiety allows for modifications through aromatic substitution or cross-coupling reactions, although it is more commonly retained as a structural element that imparts specific steric and electronic properties to the final molecule.

This compound serves as a crucial intermediate in the synthesis of more elaborate molecules, particularly those with biological or pharmaceutical relevance. For instance, the 3-chlorobenzyl group is a common substituent in pharmacologically active compounds. Research has demonstrated the use of related chlorobenzyl halides to introduce this moiety into complex scaffolds. In one study, 3-chlorobenzyl bromide was reacted with a modified adenosine (B11128) derivative to synthesize potent and selective A3 adenosine receptor (A3AR) ligands. nih.gov This reaction highlights how the chlorobenzyl group is strategically incorporated to modulate the biological activity of a target molecule.

The general synthetic utility is outlined in the following table, which summarizes common reactions where N-(3-Chlorobenzyl)ethanamine or its constituent parts are used as precursors.

Reaction TypeReagent/SubstrateProduct ClassPotential Application
N-Acylation Acyl Halides, AnhydridesAmidesPharmaceutical agents, functional polymers
N-Alkylation Alkyl HalidesTertiary AminesBiologically active amines, ligands
Reductive Amination Aldehydes, KetonesTertiary AminesSynthesis of complex amine scaffolds
Buchwald-Hartwig Amination Aryl Halides/TriflatesN-Aryl AminesAdvanced electronic materials, pharmaceuticals

These transformations underscore the role of this compound as a versatile synthon, enabling the construction of a diverse array of complex molecular architectures.

Utilization in Chiral Synthesis of Optically Active Compounds

The synthesis of enantiomerically pure compounds is critical in the pharmaceutical industry, as different enantiomers of a drug can have vastly different biological activities. tcichemicals.com N-(3-Chlorobenzyl)ethanamine, being an amine, can be synthesized as a racemic mixture. The separation of such mixtures, known as chiral resolution, is a fundamental application for creating optically active compounds.

The most common method for resolving racemic amines is through the formation of diastereomeric salts. wikipedia.orgchemeurope.com This process involves reacting the racemic amine with a single enantiomer of a chiral acid, known as a resolving agent. This reaction creates a pair of diastereomeric salts, which, unlike enantiomers, have different physical properties, such as solubility. These differences allow for their separation by fractional crystallization.

A pertinent example involves the chiral resolution of a structurally similar amine, racemic 1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)-ethylamine, which is a key intermediate in the synthesis of the drug Apremilast. google.com In this process, the racemic amine is treated with a chiral derivative of tartaric acid, such as (R,R)-4-chlorotartranilic acid. google.com The resulting diastereomeric salts exhibit different solubilities, allowing the desired (S)-amine salt to be isolated through crystallization. The pure (S)-amine can then be liberated by treatment with a base. google.com

This well-established methodology is directly applicable to N-(3-Chlorobenzyl)ethanamine. The process can be summarized as follows:

Salt Formation: The racemic N-(3-Chlorobenzyl)ethanamine free base is reacted with an enantiomerically pure chiral acid (e.g., (+)-tartaric acid, (S)-mandelic acid).

Diastereomer Separation: The resulting mixture of diastereomeric salts is separated, typically by fractional crystallization, based on solubility differences in a suitable solvent.

Liberation of Enantiomer: The isolated diastereomeric salt is treated with a base (e.g., sodium hydroxide) to neutralize the chiral acid and liberate the desired pure enantiomer of the amine.

This application highlights the compound's potential role in providing enantiomerically pure building blocks for the asymmetric synthesis of complex chiral molecules. yale.edunih.gov

Development of Novel Ligands in Coordination Chemistry

In coordination chemistry, ligands are molecules or ions that bind to a central metal atom to form a coordination complex. The properties of the resulting complex are heavily influenced by the ligand's structure. This compound possesses features that make it an interesting candidate for incorporation into ligand frameworks. The secondary amine provides a potential coordination site (a Lewis base), while the 3-chlorobenzyl group can be used to tune the steric and electronic environment of the metal center.

While simple coordination complexes of N-(3-Chlorobenzyl)ethanamine itself are not extensively documented, its structural motifs are found in more sophisticated ligand designs. The chlorobenzyl group is particularly useful for imparting specific properties or serving as a reactive handle for further functionalization. For example, research into asymmetric synthesis has led to the development of complex proline-derived chiral ligands that incorporate dichlorobenzyl groups. mdpi.com These ligands have shown excellent ability to control stereochemistry in metal-catalyzed reactions. mdpi.com

The key features of N-(3-Chlorobenzyl)ethanamine relevant to ligand design are:

Coordination Site: The nitrogen lone pair can donate to a metal center.

Steric Tuning: The benzyl (B1604629) group provides steric bulk that can influence the geometry and reactivity of the resulting metal complex.

Electronic Modification: The electron-withdrawing chlorine atom on the phenyl ring can modulate the electron density at the metal center, affecting its catalytic activity.

Functional Handle: The aromatic ring can be further functionalized to create multidentate or bridging ligands.

The compound can therefore be considered a valuable precursor for creating bespoke ligands for applications in catalysis, materials science, and bioinorganic chemistry.

Precursor for Advanced Polymeric Materials and Surface Modifications

The bifunctional nature of N-(3-Chlorobenzyl)ethanamine—containing a reactive amine group and a benzyl moiety—positions it as a potential monomer for the synthesis of advanced polymers. Specifically, it could be used in polycondensation reactions. For example, reacting a secondary amine with a dihalide, such as p-xylylene dibromide, can lead to the formation of polyamines. The incorporation of the chlorobenzyl side group would introduce specific functionalities into the polymer backbone, potentially affecting properties such as solubility, thermal stability, and refractive index.

A more immediate application lies in the field of surface modification, where the chemical properties of a material's surface are altered to suit a specific purpose. mdpi.commdpi.com Amine-containing molecules are frequently used to functionalize surfaces, particularly those rich in hydroxyl groups like metal oxides (e.g., silica (B1680970), titania) and certain polymers. cankaya.edu.tr

Potential surface modification applications include:

Biocompatibility: Attaching molecules like N-(3-Chlorobenzyl)ethanamine to the surface of biomedical implants can alter surface energy and charge, potentially improving their integration with biological tissues. mdpi.com

Antimicrobial Surfaces: The amine group can be further reacted to attach antimicrobial agents. For instance, N-halamine moieties can be created on surfaces functionalized with amines, providing a rechargeable antimicrobial activity. researchgate.net

Chromatography: Covalently bonding the molecule to a stationary phase (e.g., silica gel) can create novel materials for separation science, where the chlorobenzyl group would offer unique interactions with analytes.

These applications leverage the compound's reactive amine for attachment and its chlorobenzyl group to impart desired chemical or physical properties to the material surface.

Applications in Supramolecular Assembly Design

Supramolecular chemistry involves the design of complex, ordered structures held together by non-covalent interactions. This compound is well-suited for this field due to its capacity for multiple types of intermolecular forces, which can guide its self-assembly into predictable architectures in the solid state.

The key interactions that this molecule can participate in are:

Hydrogen Bonding: The secondary ammonium (B1175870) cation (–NH2+–) in the hydrochloride salt is a strong hydrogen bond donor, which can interact with the chloride anion or other hydrogen bond acceptors.

Halogen Bonding: The chlorine atom on the phenyl ring can act as a halogen bond donor, forming directional interactions with Lewis bases (e.g., nitrogen or oxygen atoms). This type of interaction is increasingly recognized as a powerful tool in crystal engineering. mdpi.com

π-π Stacking: The aromatic phenyl rings can stack on top of one another, contributing to the stability of the crystal lattice.

C-H···π Interactions: The C-H bonds of the ethyl and benzyl groups can interact with the electron-rich face of the phenyl ring.

Studies on similar molecules containing chlorophenyl and benzyl groups have provided detailed insights into how these weak interactions cooperatively generate complex supramolecular assemblies. nih.govacs.org X-ray crystallography of a triazole derivative revealed a network of C-H···π, C-S···Cl (chalcogen-halogen bond), and other unorthodox contacts that dictate the crystal packing. nih.govacs.org The analysis showed that dispersion and electrostatic forces are the primary drivers of stabilization in the crystal lattice. nih.gov The presence of the chloro-substituent is often integral to forming these unique supramolecular synthons. researchgate.net

By carefully controlling crystallization conditions, this compound could be used as a building block to design new crystalline materials with specific topologies and potential applications in areas such as nonlinear optics or host-guest chemistry.

Supramolecular Chemistry and Solid State Interactions of N 3 Chlorobenzyl Ethanamine Hydrochloride

Intermolecular Interactions in Crystalline Structures

The crystal lattice of N-(3-Chlorobenzyl)ethanamine hydrochloride would be stabilized by a variety of non-covalent forces. The protonated secondary amine and the chloride counter-ion are expected to be primary sites for strong intermolecular interactions.

Halogen Bonding Interactions

The chlorine atom on the benzyl (B1604629) ring introduces the possibility of halogen bonding. A halogen bond is a non-covalent interaction where an electrophilic region on a halogen atom (the σ-hole) interacts with a nucleophilic site. In the crystal structure of this compound, the covalently bonded chlorine could potentially act as a halogen bond donor, interacting with nucleophiles such as the chloride anion or another electron-rich region. The presence and strength of such C-Cl···Cl- or other halogen bonds would contribute to the stability of the crystal packing.

Crystal Engineering and Polymorphism Studies

Crystal engineering aims to design and control the formation of crystalline solids with desired properties. For this compound, this could involve the formation of co-crystals, where the compound is crystallized with a neutral guest molecule to modify its physical properties.

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a critical area of study for pharmaceuticals. Different polymorphs can have distinct stabilities and physicochemical properties. Investigating the crystallization of this compound under various conditions (e.g., different solvents, temperatures) would be necessary to identify any potential polymorphs and characterize their structures and relative stabilities.

Host-Guest Chemistry with Macrocyclic Receptors

Macrocyclic hosts, such as cyclodextrins, calixarenes, and pillararenes, are known to form inclusion complexes with suitable guest molecules. The N-(3-Chlorobenzyl)ethanamine cation could potentially act as a guest, with the benzyl group being encapsulated within the hydrophobic cavity of a macrocycle. The formation of such host-guest complexes is driven by a combination of non-covalent interactions, including hydrophobic effects, Van der Waals forces, and hydrogen bonding. Studying these interactions would provide insight into molecular recognition processes and could lead to the development of novel formulations or sensing applications.

Self-Assembly Processes in Solution and Solid States

The formation of a crystalline solid is a result of a molecular self-assembly process. In solution, this compound exists as dissociated ions. During crystallization, these ions self-assemble into a highly ordered, three-dimensional lattice. Understanding the kinetics and thermodynamics of this process is fundamental to controlling crystal size, shape, and form. In the solid state, the hierarchical arrangement of molecules, dictated by the interplay of the various intermolecular forces discussed above, represents the final self-assembled structure.

Future experimental work, primarily single-crystal X-ray diffraction, is imperative to move from this theoretical framework to a concrete understanding of the rich supramolecular chemistry of this compound.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for N-(3-Chlorobenzyl)ethanamine Hydrochloride, and how can purity be ensured?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution between 3-chlorobenzyl chloride and ethylamine under anhydrous conditions. A general procedure (e.g., refluxing in dry THF with a base like K₂CO₃) is followed by HCl salt formation. Purification via recrystallization using ethanol/ether mixtures ensures high purity (>98%). Analytical techniques like NMR (¹H/¹³C) and HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) confirm structural integrity .

Q. Which analytical techniques are critical for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H NMR (D₂O, δ 7.3–7.5 ppm for aromatic protons; δ 3.8 ppm for benzyl CH₂; δ 2.7–3.1 ppm for ethanamine CH₂).
  • Mass Spectrometry : ESI-MS (m/z 184.07 [M-Cl]+).
  • HPLC : Retention time comparison with reference standards (e.g., 8.2 min under 70:30 water:acetonitrile).
  • Elemental Analysis : Confirms C, H, N, Cl composition within ±0.3% of theoretical values .

Q. How should this compound be stored to maintain stability?

  • Methodological Answer : Store at –20°C in airtight, light-protected containers with desiccants (e.g., silica gel). Stability assessments via accelerated aging studies (40°C/75% RH for 6 months) and thermal analysis (TGA/DSC) confirm no degradation. Reconstituted solutions in PBS (pH 7.4) should be used within 24 hours .

Q. What safety protocols are essential when handling this compound?

  • Methodological Answer :

  • PPE : Nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Use fume hoods during synthesis or weighing.
  • Waste Disposal : Segregate chemical waste and collaborate with certified hazardous waste services for incineration.
  • Emergency Protocols : Immediate rinsing with water for skin/eye contact; activated charcoal for accidental ingestion .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be explored for derivatives of this compound?

  • Methodological Answer :

  • Analog Synthesis : Introduce substituents (e.g., halogens, methoxy groups) at the benzyl or ethanamine positions via reductive amination or cross-coupling.
  • Biological Assays : Test analogues against target enzymes (e.g., MurA for antibacterial activity) using MIC assays or fluorescence-based inhibition screens.
  • Molecular Docking : AutoDock Vina or Schrödinger Suite to predict binding affinities to active sites (e.g., MurA PDB: 1UAE). ClogP and polar surface area calculations guide solubility optimization .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Methodological Answer :

  • Purity Verification : Re-analyze batches via LC-MS to rule out impurities (>99% purity required).
  • Assay Reproducibility : Validate protocols in orthogonal models (e.g., in vitro enzyme assays vs. cell-based models).
  • Molecular Dynamics Simulations : GROMACS simulations (100 ns) to assess conformational stability in binding pockets.
  • Meta-Analysis : Compare data across studies using standardized metrics (e.g., IC₅₀ normalized to positive controls) .

Q. How can analytical methods be validated for quantifying this compound in biological matrices?

  • Methodological Answer :

  • LC-MS/MS Optimization : Use a C18 column with 0.1% formic acid in mobile phases. MRM transitions (e.g., m/z 184→121 for quantification).
  • Validation Parameters :
  • Linearity : R² > 0.99 over 1–1000 ng/mL.
  • Recovery : ≥85% in plasma via spiked samples.
  • Precision : ≤15% RSD intra-/inter-day.
  • Matrix Effects : Assess ion suppression/enhancement using post-column infusion .

Q. What methodologies assess the environmental impact of this compound?

  • Methodological Answer :

  • Biodegradation Tests : OECD 301F (modified Sturm test) to measure CO₂ evolution over 28 days.
  • Ecotoxicity : Daphnia magna acute toxicity (48-h LC₅₀) and algal growth inhibition (72-h EC₅₀).
  • Regulatory Compliance : Align with EPA guidelines (e.g., 40 CFR Part 455) for wastewater discharge limits .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.